molecular formula C13H21NO4 B11858213 tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B11858213
M. Wt: 255.31 g/mol
InChI Key: LOBQHQNCPDIJSW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C13H21NO4. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

The synthesis of tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3/b10-8+

InChI Key

LOBQHQNCPDIJSW-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C\C(=O)OC)/C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1

Origin of Product

United States

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